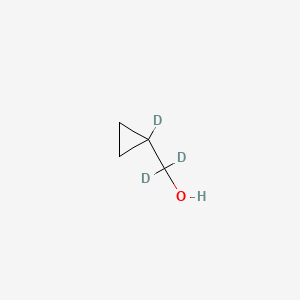

Cyclopropyl-1-d1-methyl-d2 alcohol

Description

Significance of Site-Specific Deuterium (B1214612) Labeling in Modern Mechanistic and Synthetic Chemistry

Site-specific deuterium labeling, the precise replacement of hydrogen with deuterium at a particular atomic position within a molecule, offers profound insights into chemical processes. This technique is founded on the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) (the most common hydrogen isotope) leads to a stronger and more stable carbon-deuterium (C-D) bond. chem-station.com This difference in bond strength can significantly alter the rate of reactions that involve the breaking of this bond, providing a powerful method for elucidating reaction mechanisms. chem-station.comacs.org By observing how deuteration at a specific site affects the reaction outcome or rate, chemists can deduce the involvement of that position in the rate-determining step of a reaction.

Beyond mechanistic studies, deuterium labeling is increasingly utilized in synthetic chemistry to enhance the metabolic stability of pharmaceutical compounds. acs.orgnih.gov The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved pharmacokinetic profiles of drugs. acs.orgclearsynth.com Furthermore, deuterated compounds serve as invaluable internal standards in quantitative mass spectrometry and are used in materials science to improve the properties of organic light-emitting diodes (OLEDs). acs.org

Overview of Cyclopropane (B1198618) Derivatives in Advanced Organic and Bioorganic Sciences

Cyclopropane derivatives, organic molecules containing a three-membered carbon ring, are of significant interest in organic and bioorganic chemistry. The strained nature of the cyclopropane ring imparts unique chemical reactivity and conformational properties. These derivatives are integral components in the synthesis of complex molecules and are found in a variety of biologically active compounds. nih.gov In medicinal chemistry, the cyclopropane motif is often incorporated into drug candidates to modulate their biological activity, conformation, and physicochemical properties. For instance, cyclopropenone derivatives have shown significant biological activity in various diseases, including certain types of cancer and alopecia areata. nih.gov

Rationale for Deuterium Incorporation at Cyclopropyl (B3062369) and Methyl Positions in Cyclopropylmethanol (B32771) Analogues

The specific placement of deuterium atoms at the cyclopropyl and methyl positions in cyclopropylmethanol analogues, such as in Cyclopropyl-1-d1-methyl-d2 alcohol, is a deliberate strategy to probe and influence chemical reactivity. Deuterating the C-1 position of the cyclopropyl ring and the methyl group allows for the investigation of reactions involving these specific sites.

For example, in mechanistic studies of reactions where a hydride shift or a proton abstraction from these positions is suspected, the presence of deuterium can provide clear evidence through the observation of a KIE. chem-station.com This targeted labeling helps to differentiate between possible reaction pathways. From a synthetic and medicinal chemistry perspective, these positions might be susceptible to metabolic oxidation. By reinforcing these sites with deuterium, it is possible to enhance the metabolic stability of molecules containing the cyclopropylmethanol scaffold. acs.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on its application as a tool in mechanistic and synthetic studies. Key objectives include:

Elucidating Reaction Mechanisms: Utilizing the compound to understand the intimate details of chemical transformations where cyclopropylmethanol derivatives are involved. This includes studying rearrangement reactions, oxidation processes, and enzymatic transformations.

Probing Kinetic Isotope Effects: Quantifying the KIE associated with reactions involving the deuterated positions to gain a deeper understanding of transition state geometries and reaction coordinates.

Developing Novel Synthetic Methodologies: Employing the deuterated analogue as a starting material or intermediate in the synthesis of more complex isotopically labeled molecules.

Investigating Metabolic Pathways: Using the compound as a tracer to study the metabolic fate of cyclopropylmethanol-containing structures in biological systems. clearsynth.com

The specific isotopic enrichment of this compound is typically high, often around 98 atom % D, ensuring that the observed effects are predominantly due to the presence of deuterium. cdnisotopes.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | dideuterio-(1-deuteriocyclopropyl)methanol |

| Synonyms | (Hydroxymethyl)cyclopropane-d3, Cyclopropylcarbinol-d3, Cyclopropylmethanol-d3 |

| CAS Number | 1219802-62-6 |

| Unlabelled CAS | 2516-33-8 |

| Molecular Formula | C4D3H5O |

| Molecular Weight | 75.12 g/mol |

| Isotopic Enrichment | 98 atom % D |

Table compiled from data provided by commercial suppliers. cdnisotopes.comlgcstandards.comqmx.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O |

|---|---|

Molecular Weight |

75.12 g/mol |

IUPAC Name |

dideuterio-(1-deuteriocyclopropyl)methanol |

InChI |

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D |

InChI Key |

GUDMZGLFZNLYEY-FBYXXYQPSA-N |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])O |

Canonical SMILES |

C1CC1CO |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopropyl 1 D1 Methyl D2 Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution and Connectivity

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the case of isotopically labeled compounds like Cyclopropyl-1-d1-methyl-d2 alcohol, specific NMR techniques can provide detailed insights into the location and extent of deuterium (B1214612) incorporation.

Deuterium NMR (²H NMR) for Positional Analysis

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. Since the chemical shift ranges of ¹H and ²H are nearly identical, the ²H NMR spectrum provides a direct confirmation of the positions of deuterium labels. blogspot.com For this compound, the ²H NMR spectrum is expected to show two distinct signals corresponding to the two deuterated positions.

The deuterium on the cyclopropyl (B3062369) ring (C1-D) and the deuterons on the methyl group (CD₂H) will have chemical shifts very similar to their proton counterparts in unlabeled cyclopropylmethanol (B32771). blogspot.com The signal for the C1-D would appear in the region typical for a proton attached to a cyclopropyl ring, while the signal for the -CD₂- group would be found in the region of a methyl group adjacent to a hydroxyl-bearing carbon. The integration of these signals would ideally be in a 1:2 ratio, confirming the isotopic distribution.

Predicted ²H NMR Data:

| Position | Predicted Chemical Shift (δ, ppm) |

| CD H-OH | ~1.0 - 1.2 |

| -CD₂ -OH | ~3.3 - 3.5 |

Note: Chemical shifts are referenced to the corresponding proton signals in the unlabeled compound and may vary slightly due to solvent and isotope effects.

Carbon-13 NMR (¹³C NMR) with Deuterium Coupling Effects

The ¹³C NMR spectrum provides valuable information about the carbon skeleton and the effects of deuterium substitution. In a proton-decoupled ¹³C NMR spectrum of this compound, the carbon atoms bonded directly to deuterium will exhibit characteristic splitting patterns due to one-bond carbon-deuterium (¹J_CD) coupling. osu.edu Deuterium has a spin (I) of 1, so a carbon attached to one deuterium will appear as a 1:1:1 triplet, and a carbon attached to two deuteriums will appear as a 1:2:3:2:1 quintet. osu.edu

Furthermore, deuterium substitution typically causes a small upfield shift (to lower ppm values) for the attached carbon and, to a lesser extent, for carbons two or three bonds away. This is known as the deuterium isotope effect. researchgate.netnih.gov The signals for the deuterated carbons (C1 and the methyl carbon) will also be of lower intensity compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and longer relaxation times. youtube.com

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹J_CD) |

| C H₂ (cyclopropyl) | ~4-5 | Singlet |

| C H₂ (cyclopropyl) | ~4-5 | Singlet |

| C 1-D (cyclopropyl) | ~13-14 | Triplet |

| C D₂-OH | ~68-70 | Quintet |

Note: Chemical shifts are based on data for unlabeled cyclopropylmethanol and adjusted for expected isotope effects. Actual values may vary.

Proton NMR (¹H NMR) Spectral Interpretation of Deuterated Cyclopropylmethanol

The ¹H NMR spectrum is simplified significantly due to the replacement of protons with deuterium. The signals corresponding to the deuterated positions will be absent. For this compound, the signals for the proton at C1 and two of the methyl protons will not be observed in the ¹H spectrum.

The remaining proton signals will be those of the cyclopropyl methylene (B1212753) groups (CH₂) and the single proton on the deuterated methyl group (-CD₂H ). The hydroxyl proton (-OH ) signal will also be present, though its chemical shift can be variable and it may exchange with deuterium if a protic solvent is used. The multiplicity of the remaining signals will also be affected. For instance, the methine proton on the cyclopropyl ring in the unlabeled compound is coupled to the methylene protons of the ring and the methylene protons of the side chain. In the deuterated analog, the coupling to the now-deuterated C1 position is absent.

Predicted ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl CH ₂ | ~0.2 - 0.6 | Multiplet |

| CH (cyclopropyl) | ~1.0 - 1.2 | Multiplet (simplified) |

| -CD₂H | ~3.3 - 3.5 | Triplet (due to coupling with D) |

| -OH | Variable | Singlet (broad) |

Note: The -CD₂H proton will appear as a 1:1:1 triplet due to coupling with the two deuterium atoms.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals in the ¹H and ¹³C spectra. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu In this compound, COSY would show correlations between the remaining protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It would be used to definitively assign the signals for the protonated carbons. The deuterated carbons would not show a correlation in a standard HSQC experiment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity around quaternary carbons and, in this case, the deuterated carbons. For example, the remaining proton on the methyl group (-CD₂H ) would show an HMBC correlation to the C1 carbon of the cyclopropyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Composition and Molecular Formula Validation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and validation of the molecular formula. For this compound (C₄D₃H₅O), the expected exact mass will be different from its unlabeled counterpart (C₄H₈O).

The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of each element, including deuterium. The experimentally measured mass from HRMS should match this theoretical value within a very small margin of error (typically < 5 ppm), confirming the molecular formula and the number of deuterium atoms incorporated. The isotopic distribution pattern in the mass spectrum can also be calculated and compared to the experimental data to further confirm the isotopic enrichment. nih.govsisweb.comnih.gov

Mass Spectrometry Data:

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| Cyclopropylmethanol | C₄H₈O | 72.05751 |

| This compound | C₄D₃H₅O | 75.0763 |

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Deuterated Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a significant change in the vibrational frequencies of the associated bonds due to the increased mass of deuterium.

The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected at a lower frequency, approximately in the 2100-2250 cm⁻¹ region. libretexts.org Similarly, the O-H stretching vibration, which appears as a broad band around 3200-3600 cm⁻¹ in the IR spectrum of alcohols, will shift to around 2400-2600 cm⁻¹ for an O-D bond upon deuterium exchange. msu.edumasterorganicchemistry.com In this specific molecule, the deuteration is on carbon, so the primary new features will be the C-D stretches.

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds with high polarizability, making it a good technique for observing the C-D stretching modes. rsc.org

Characteristic Vibrational Frequencies:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected in Spectrum |

| O-H Stretch | 3200 - 3600 | Yes |

| C-H Stretch (sp³) | 2850 - 3000 | Yes |

| C-D Stretch | 2100 - 2250 | Yes (confirmatory) |

| C-O Stretch | 1000 - 1250 | Yes |

The presence of distinct absorption bands in the C-D stretching region of the IR and Raman spectra provides definitive evidence for the incorporation of deuterium into the carbon framework of the molecule.

Chiral Analysis Methods for Enantiomeric and Diastereomeric Purity (if applicable to chiral variants)

The structure of this compound possesses a stereocenter at the carbon atom of the cyclopropyl ring to which the deuterated methyl alcohol group is attached. The presence of deuterium at the 1-position of the cyclopropyl ring and on the methyl group introduces chirality. Consequently, this compound can exist as a pair of enantiomers. Should the synthesis of this molecule not be stereospecific, a racemic mixture would be produced, necessitating chiral analysis to separate and quantify the individual enantiomers. Furthermore, if additional stereocenters were present in a modified version of this molecule, diastereomeric purity would also become a critical parameter to assess.

The primary methods for determining the enantiomeric and, if necessary, diastereomeric purity of a chiral alcohol like this compound fall into two main categories: chiral chromatography and NMR spectroscopy with chiral derivatizing or solvating agents.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is a powerful and widely used technique for the separation of enantiomers of volatile compounds like alcohols. gcms.czchromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of this compound, a common approach would involve the use of a capillary column coated with a modified cyclodextrin (B1172386) derivative. gcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with a wide variety of molecules, and their derivatives are effective CSPs for resolving enantiomers of alcohols, diols, and other polar compounds.

To enhance volatility and improve chromatographic separation, the alcohol may first be derivatized. nih.gov Acylation, for instance with trifluoroacetic anhydride, is a common derivatization technique for alcohols prior to GC analysis. nih.gov This process converts the polar alcohol into a less polar ester, which is more suitable for GC.

A hypothetical chiral GC analysis of a racemic mixture of this compound might yield a chromatogram showing two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the integrated areas of these peaks.

Chiral High-Performance Liquid Chromatography (HPLC)

Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase to separate enantiomers. This technique is particularly useful for less volatile compounds or those that are thermally unstable. For a small molecule like this compound, GC would likely be the preferred method due to its volatility. However, HPLC remains a viable alternative. Polysaccharide-based CSPs are commonly used for the separation of a broad range of chiral compounds, including alcohols.

Another HPLC-based approach involves the use of chiral derivatizing agents (CDAs). tcichemicals.com The racemic alcohol is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. tcichemicals.com The relative amounts of the diastereomers then reflect the original enantiomeric composition of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be employed for the determination of enantiomeric purity, typically through the use of chiral auxiliary compounds. These can be chiral derivatizing agents, chiral solvating agents, or chiral lanthanide shift reagents.

When a chiral derivatizing agent is used, the resulting diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification. wikipedia.org Similarly, a chiral solvating agent can form transient diastereomeric complexes with the enantiomers, leading to the separation of signals in the NMR spectrum, most commonly observed in ¹H NMR. youtube.com

Hypothetical Chiral GC Analysis Data

The following table represents hypothetical data from a chiral GC analysis of a sample of this compound after derivatization. This data illustrates the kind of results that would be obtained from such an analysis, allowing for the determination of enantiomeric purity.

| Parameter | Value |

| Chromatographic Column | Chiral GC Capillary Column (e.g., Cyclodextrin-based) |

| Temperature Program | Optimized for separation |

| Retention Time (Enantiomer 1) | 12.5 minutes |

| Retention Time (Enantiomer 2) | 13.2 minutes |

| Peak Area (Enantiomer 1) | 45,000 units |

| Peak Area (Enantiomer 2) | 5,000 units |

| Enantiomeric Excess (% ee) | 80% |

| Assigned Configuration | Requires reference standard |

Computational and Theoretical Studies of Deuterated Cyclopropylmethanols

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Reaction Energetics

Quantum chemical calculations are instrumental in understanding and quantifying kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution. For reactions involving cyclopropylmethanols, the cleavage of C-H bonds is often a rate-determining step. The substitution of hydrogen with deuterium at the 1-position of the cyclopropyl (B3062369) ring and on the methyl group in Cyclopropyl-1-d1-methyl-d2 alcohol is expected to exhibit significant primary and secondary KIEs.

Theoretical studies on analogous systems, such as the ring-opening of the cyclopropyl carbinyl radical, have demonstrated that computational methods can effectively model these isotope effects. ic.ac.uk Calculations using Density Functional Theory (DFT), such as the B3LYP functional with a 6-31G(d) basis set, and more advanced methods like coupled-cluster CCSD(T), can predict KIEs with remarkable accuracy, often to within ±0.003, which is comparable to experimental precision. ic.ac.uk These calculations typically involve locating the transition state structure and computing the vibrational frequencies of the isotopologues to determine the zero-point energy (ZPE) differences. The lower ZPE of a C-D bond compared to a C-H bond generally leads to a higher activation energy for C-D bond cleavage, resulting in a normal KIE (kH/kD > 1).

Table 1: Representative Calculated Kinetic Isotope Effects for Cyclopropyl Carbinyl Radical Ring Opening

| Computational Method | Basis Set | Calculated kH/kD |

|---|---|---|

| B3LYP | 6-31G(d) | 1.085 |

| CCSD(T) | 6-31G(d) | 1.082 |

| CASSCF(5,5) | 6-31G(d) | 1.087 |

Data derived from analogous systems and are intended to be illustrative for the type of results obtained from such calculations. ic.ac.uk

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the rotation around the C-C bond connecting the cyclopropyl ring and the methanol (B129727) group is of primary interest. Computational studies on the structurally similar cyclopropyl methyl ketone have shown that specific conformations are energetically favored. uwlax.edu In that case, the s-cis conformation, where the carbonyl group is eclipsed with the cyclopropyl ring, was found to be the most stable. uwlax.edu

For this compound, a similar conformational preference is expected, with the hydroxyl group likely adopting a specific orientation relative to the cyclopropyl ring to minimize steric hindrance and maximize favorable electronic interactions. The presence of deuterium at the 1-position of the ring and on the methyl group is not expected to significantly alter the major conformational minima due to the small difference in steric bulk compared to protium (B1232500). However, the subtle changes in vibrational frequencies and bond lengths upon deuteration can lead to small shifts in the relative energies of conformers on the potential energy surface.

Quantum chemical calculations can be employed to map the potential energy surface by systematically rotating the dihedral angle between the cyclopropyl ring and the hydroxymethyl group. This would allow for the identification of the global minimum energy conformation and any rotational barriers.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) |

|---|---|

| s-cis (0°) | 0.00 |

| gauche (60°) | 1.5 |

| eclipsed (120°) | 3.0 |

| s-trans (180°) | 0.5 |

These values are hypothetical and based on analogies with similar molecules like cyclopropyl methyl ketone. uwlax.edu

Molecular Dynamics Simulations to Investigate Isotopic Influence on Conformational Preferences

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules in different environments. ed.ac.uk For this compound, MD simulations can be used to investigate how the isotopic substitution influences its conformational preferences and interactions with solvent molecules, such as water or ethanol. nih.govnih.govmdpi.com

In an MD simulation, the classical equations of motion are solved for all atoms in the system over time, governed by a force field that describes the inter- and intramolecular interactions. By running simulations of both the deuterated and non-deuterated alcohol in a solvent box, one can analyze the trajectories to determine the populations of different conformers, the dynamics of conformational transitions, and the structure of the solvation shell. nih.gov

Computational Prediction of Spectroscopic Parameters for Deuterated Analogues

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic properties. For this compound and its isotopologues, DFT calculations can be used to predict key spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis).

The substitution of hydrogen with deuterium has a well-known effect on NMR spectra. nih.gov Deuterium itself is NMR active, but has a much smaller gyromagnetic ratio than protons, leading to different resonance frequencies. More importantly, the presence of deuterium can cause small but measurable isotope shifts in the ¹³C NMR spectra of neighboring carbon atoms. nih.gov DFT calculations can predict these isotope effects on nuclear shielding constants, providing valuable information for spectral assignment. nih.gov

Similarly, the vibrational frequencies are highly sensitive to isotopic substitution. The heavier mass of deuterium leads to a significant lowering of the stretching and bending frequencies of the C-D bonds compared to C-H bonds. Calculating the vibrational spectra of different deuterated analogues of cyclopropylmethanol (B32771) can aid in the interpretation of experimental IR and Raman spectra, allowing for the precise assignment of vibrational modes.

Table 3: Predicted Isotope Effects on Spectroscopic Parameters

| Spectroscopic Parameter | Effect of Deuteration (H to D) |

|---|---|

| ¹³C NMR Chemical Shift (α-carbon) | Small upfield or downfield shift |

| ¹³C NMR Chemical Shift (β-carbon) | Smaller shift, often transmitted through bonds or space |

| C-H Stretching Frequency (IR) | ~2900-3000 cm⁻¹ |

| C-D Stretching Frequency (IR) | ~2100-2200 cm⁻¹ |

Values are typical and serve as a general guide. nih.gov

Mechanistic Investigations Utilizing Deuterium Isotope Effects in Cyclopropyl 1 D1 Methyl D2 Alcohol Systems

Determination of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

Kinetic isotope effects are defined as the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD). libretexts.org They are categorized as primary or secondary. Primary KIEs are observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while secondary KIEs arise from isotopic substitution at a position not directly involved in bond cleavage. libretexts.org

In the context of cyclopropylcarbinyl systems, solvolysis reactions have been a cornerstone for determining KIEs. For instance, the solvolysis of deuterated cyclopropylcarbinyl derivatives allows for the measurement of both α- and β-secondary deuterium KIEs. The α-KIE (deuterium at the carbon bearing the leaving group) provides information about the extent of charge development at the reaction center in the transition state. A significant α-KIE (typically kH/kD > 1.1) suggests a transition state with substantial carbocationic character.

β-Deuterium KIEs, where deuterium is placed on the cyclopropyl (B3062369) ring or the methyl group, are particularly informative about the degree of participation of the cyclopropyl group in stabilizing the developing positive charge. These effects are often interpreted in the context of hyperconjugation and the formation of non-classical carbocations. acs.org

Table 1: Representative Kinetic Isotope Effects in the Solvolysis of Deuterated Cyclopropylcarbinyl Systems

| Substrate | Solvent | KIE (kH/kD) | Type of KIE | Reference |

| Cyclopropylcarbinyl brosylate (α-d1) | Acetic Acid | 1.15 | α-secondary | rsc.org |

| Cyclopropylcarbinyl brosylate (β-d2, ring) | Acetic Acid | ~1.2 | β-secondary | rsc.org |

| exo-8-Deltacyclyl brosylate (exo-9-d) | Acetic Acid | 1.10 | β-secondary | rsc.org |

| endo-8-Deltacyclyl brosylate (exo-9-d) | Acetic Acid | 0.98 | β-secondary | rsc.org |

This table is illustrative and compiles representative data from various studies on related systems to highlight the types of KIEs measured. Specific values for "Cyclopropyl-1-d1-methyl-d2 alcohol" were not available in the search results.

Elucidation of Rate-Determining Steps and Transition State Structures

The magnitude of the observed KIEs is instrumental in identifying the rate-determining step (RDS) of a reaction. wikipedia.orgepfl.chlibretexts.orgunizin.orgyoutube.com A significant primary KIE directly implicates the cleavage of the C-D bond in the slowest step of the reaction. libretexts.org In the absence of a primary KIE but the presence of secondary KIEs, the rate-determining step likely involves a change in hybridization or coordination at the isotopically labeled carbon, such as the departure of a leaving group to form a carbocation. libretexts.org

For cyclopropylcarbinyl systems, the analysis of KIEs has been crucial in dissecting the mechanism of solvolysis. The observed secondary deuterium isotope effects strongly support a mechanism where the departure of the leaving group is the rate-determining step, leading to the formation of a carbocationic intermediate. acs.org The magnitude of these effects provides a detailed picture of the transition state structure. For example, large β-KIEs are consistent with a "symmetrical" transition state where the positive charge is delocalized over the cyclopropylcarbinyl system. acs.org Computational studies complement these experimental findings, providing theoretical models of the transition state geometries that align with the observed KIEs. concordia.ca

The structure of the transition state in solvolysis reactions can be influenced by the solvent and the substituents on the aromatic ring in related benzyl (B1604629) systems. nih.gov For instance, changes in product selectivity with different substituents can indicate shifts in the transition state structure, consistent with either a Hammond or anti-Hammond effect. nih.gov

Probing Cyclopropylcarbinyl Cation Rearrangements and Stability

A hallmark of cyclopropylcarbinyl cations is their propensity to undergo rapid rearrangements to form cyclobutyl and homoallyl cations. acs.orgrsc.org Deuterium labeling is an indispensable tool for tracing the pathways of these rearrangements. By strategically placing deuterium atoms within the this compound system, chemists can follow the fate of the label in the rearranged products, thereby elucidating the operative mechanisms.

The stability of the cyclopropylcarbinyl cation is significantly enhanced by the cyclopropyl group, which can stabilize an adjacent positive charge in a manner similar to a double bond. stackexchange.comechemi.com This stabilization is attributed to the high p-character of the C-C bonds in the cyclopropane (B1198618) ring. stackexchange.com The addition of multiple cyclopropyl groups further increases the stability of the carbocation. stackexchange.comechemi.com Isotope effects have been used to study the equilibrium between different isomeric cations, providing insights into their relative stabilities. acs.orgrsc.org For example, deuterium isotope effects on the degenerate rearrangement of related cyclopropylethyl cations have been investigated to understand the energetic landscape of these hypercoordinated carbocations. rsc.org

Recent research has also focused on catalytic asymmetric rearrangements of cyclopropylcarbinyl cations, where chiral counteranions are used to control the stereochemical outcome of the ring-opening reaction. nih.gov

Investigation of Stereoelectronic Effects and Hyperconjugation in Deuterated Cyclopropane Systems

Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular properties and reactivity, are paramount in understanding the behavior of cyclopropane systems. researchgate.net Hyperconjugation, a specific type of stereoelectronic effect involving the donation of electron density from a σ-bond to an adjacent empty or partially filled p-orbital, is a key factor in the stabilization of cyclopropylcarbinyl cations. acs.orgyoutube.com

The strength of hyperconjugative interactions is sensitive to isotopic substitution. The C-D bond is stronger and less polarizable than the C-H bond, leading to a diminished hyperconjugative effect for a C-D bond compared to a C-H bond. youtube.comkhanacademy.org This difference is the basis for the β-deuterium isotope effect. In the solvolysis of a deuterated cyclopropylcarbinyl derivative, the developing p-orbital of the carbocation is stabilized by hyperconjugation with the C-H (or C-D) bonds of the cyclopropyl ring. The weaker hyperconjugative ability of the C-D bond leads to a slower reaction rate for the deuterated compound, resulting in a kH/kD > 1.

The magnitude of the β-KIE can thus be used to quantify the importance of hyperconjugation in the transition state. acs.org Studies on adamantyl systems have also utilized β- and γ-deuterium isotope effects to probe hyperconjugative and homohyperconjugative stabilization of carbocation-like transition states. osti.gov The geometry of the cyclopropylcarbinyl cation is also crucial, with the "bisected" conformation allowing for maximum overlap between the cyclopropyl Walsh orbitals and the empty p-orbital of the carbocation, leading to enhanced stabilization. researchgate.net

Deuterium Labeling in Elucidating Enzymatic Reaction Mechanisms (excluding drug efficacy)

Deuterium labeling is a powerful technique for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov By measuring KIEs, researchers can gain insights into the rate-limiting steps and the nature of transition states in enzymatic transformations. nih.gov While direct studies on "this compound" in enzymatic systems are not prevalent in the provided search results, the principles can be applied to enzymes that process cyclopropane-containing substrates.

For example, cyclopropane fatty acid (CFA) synthase catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to an unsaturated fatty acid. researchgate.net Deuterium labeling studies on SAM have been used to investigate the mechanism of this cyclopropanation reaction. The observed intramolecular and intermolecular primary deuterium isotope effects are consistent with a mechanism involving a slow methyl group transfer followed by a fast, partially reversible protonation-deprotonation step. researchgate.net

In other enzymatic systems, such as those involving cytochrome P450, deuterium isotope effects are used to probe the nature of the reactive oxygen species and the mechanism of C-H bond activation. nih.gov For instance, the oxidation of amines by flavoproteins has been studied using a combination of primary deuterium and solvent isotope effects to distinguish between different proposed mechanisms. nih.gov Similarly, studies on alcohol dehydrogenase have utilized KIEs to investigate the proton transfer step in the reaction mechanism. wikipedia.org The principles from these studies are broadly applicable to understanding how enzymes might process a substrate like this compound.

Applications of Cyclopropyl 1 D1 Methyl D2 Alcohol in Advanced Organic Synthesis

Cyclopropyl-1-d1-methyl-d2 Alcohol as a Stereochemically Defined Deuterated Building Block

This compound serves as a quintessential example of a stereochemically defined deuterated building block. The presence of deuterium (B1214612) at specific, stereochemically distinct positions allows for the synthesis of complex molecules with a high degree of isotopic and stereochemical purity. The use of such building blocks is a highly efficient strategy for introducing deuterium into a target molecule, as it allows for the simultaneous incorporation of both the deuterium atoms and a functional group in a single step. nih.gov This approach offers significant advantages over methods that introduce deuterium later in a synthetic sequence, which can often be less selective and require harsh reaction conditions. nih.gov

The utility of this compound as a building block is rooted in the unique properties of the cyclopropyl (B3062369) group and the influence of the deuterium labels. The cyclopropane (B1198618) ring is a common motif in many biologically active compounds and natural products, where it can enhance metabolic stability, improve binding affinity, and control molecular conformation. nih.gov The substitution of hydrogen with deuterium can further augment these properties through the kinetic isotope effect (KIE), which can slow down metabolic pathways involving the cleavage of the carbon-deuterium bond. chem-station.com

The synthesis of complex deuterated molecules often relies on the availability of such well-defined starting materials. nih.gov The commercial availability of this compound, with high isotopic enrichment, provides synthetic chemists with a reliable source for their investigations. lgcstandards.comcdnisotopes.comqmx.com

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C4D3H5O |

| Molecular Weight | 75.1242 g/mol |

| CAS Number | 1219802-62-6 |

| Unlabeled CAS Number | 2516-33-8 |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥98% |

Data sourced from commercial suppliers. lgcstandards.comcdnisotopes.com

Enantioselective and Diastereoselective Transformations Involving Deuterated Cyclopropyl Units

The stereochemically defined nature of this compound makes it an ideal substrate for enantioselective and diastereoselective transformations. The development of methods that can control the stereochemical outcome of reactions involving such building blocks is a major focus in modern organic synthesis. These transformations are crucial for the synthesis of chiral drugs and other biologically active molecules where only a single stereoisomer exhibits the desired activity.

While specific examples detailing the enantioselective and diastereoselective reactions of this compound are not extensively documented in readily available literature, the principles of asymmetric catalysis can be applied to predict its behavior. For instance, enzyme-catalyzed reactions have been shown to be effective for the stereoselective synthesis of isotopically labeled cyclopropanes. nih.gov Such biocatalytic approaches could be employed to resolve racemic mixtures of this compound or to perform stereoselective modifications of the alcohol functionality.

Furthermore, transition metal-catalyzed reactions are a powerful tool for achieving high levels of stereocontrol. Chiral catalysts can differentiate between the enantiotopic faces or groups of the deuterated cyclopropyl moiety, leading to the formation of enantioenriched products. The principles of diastereoselective transformations, which aim to control the formation of one diastereomer over another, are also highly relevant. chegg.com For example, the reaction of a chiral derivative of this compound with a prochiral reagent could be directed by the existing stereocenter to favor the formation of a specific diastereomer.

The synthesis of complex polycyclic structures, such as those found in some natural products, often involves diastereoselective cyclization reactions. mdpi.com The deuterated cyclopropyl unit in this compound could play a crucial role in directing the stereochemical course of such reactions, leading to the formation of highly complex and stereochemically defined products.

Development of Novel Synthetic Methodologies Utilizing Deuterium-Tagged Intermediates

The unique electronic and steric properties of the cyclopropyl group, combined with the presence of deuterium, make this compound a valuable tool for the development of novel synthetic methodologies. Reactions involving the opening of the strained cyclopropane ring can lead to the formation of a variety of linear or cyclic products, and the deuterium labels can serve as valuable probes for understanding the reaction mechanism.

For example, transition metal-catalyzed ring-opening reactions of cyclopropanes are a well-established synthetic strategy. The regioselectivity and stereoselectivity of these reactions are often highly dependent on the nature of the catalyst and the substitution pattern of the cyclopropane. By using this compound as a substrate, chemists can gain insights into the intimate details of these transformations. The fate of the deuterium labels in the product can reveal information about which C-C bond of the cyclopropane is cleaved and the stereochemical course of the reaction.

Deuterium-tagged intermediates can also be used to control the outcome of a reaction. The kinetic isotope effect can be exploited to favor one reaction pathway over another. For instance, if a reaction involves the cleavage of a C-H bond in a rate-determining step, the corresponding C-D bond will be cleaved more slowly. This can allow for the selective formation of a product that might otherwise be a minor component of the reaction mixture.

The development of new synthetic methods often involves the exploration of unconventional reactivity. The combination of a strained ring and isotopic labeling in this compound provides a unique platform for discovering and developing novel transformations that would not be possible with non-deuterated analogues.

Tracer Studies in Complex Synthetic Pathway Elucidation

One of the most powerful applications of isotopically labeled compounds is in the elucidation of complex reaction mechanisms. This compound is an ideal tracer for such studies due to the stability of the C-D bonds and the well-defined positions of the deuterium atoms. By following the fate of the deuterium labels throughout a multi-step synthesis, chemists can gain a detailed understanding of the reaction pathway.

Deuterium labeling experiments can be used to distinguish between different proposed mechanisms. For example, if a reaction is thought to proceed through a specific intermediate, the scrambling or retention of the deuterium labels in the product can provide strong evidence for or against that hypothesis. Such studies have been instrumental in understanding a wide range of organic reactions, including rearrangements, cyclizations, and fragmentations.

In the context of complex natural product synthesis, tracer studies with compounds like this compound can be invaluable. The biosynthesis of many natural products involves intricate enzymatic cascades, and understanding these pathways is crucial for their laboratory synthesis and for the development of new biocatalytic methods. By incorporating a deuterated building block into a biosynthetic pathway, researchers can track its incorporation into the final natural product and map out the sequence of enzymatic transformations.

The use of deuterium labeling is not limited to the study of reaction mechanisms. It can also be used to probe the dynamics of chemical processes and to study the structure and function of biological macromolecules. The insights gained from such studies are essential for the advancement of many areas of chemical and biological science.

Advanced Research Applications in Chemical Biology and Materials Science Non Prohibited Aspects

Deuterium (B1214612) Tracing in Metabolic Flux Analysis and Pathway Mapping

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, and Cyclopropyl-1-d1-methyl-d2 alcohol is a prime candidate for such studies. As a labeled analogue of cyclopropylmethanol (B32771), it can be used to trace the metabolic fate of cyclopropyl-containing molecules in biological systems. chemicalbook.com

Detailed Research Findings:

Metabolic Stability and Pathway Elucidation: Deuteration at metabolically active sites can significantly slow down enzymatic degradation, a phenomenon known as the kinetic isotope effect (KIE). This allows researchers to identify metabolites that might otherwise be too transient to detect. For instance, in cytochrome P450 (CYP) mediated metabolism, replacing hydrogen with deuterium can alter the rates of different metabolic pathways, helping to map the complete metabolic profile of a drug candidate. nih.govnih.gov The reduced rate of C-D bond cleavage compared to C-H bond cleavage can redirect metabolism towards alternative sites on the molecule, a process called metabolic switching. nih.gov

Enzyme Mechanism Probes: Labeled substrates are invaluable for probing the mechanisms of enzymes. For example, deuterated cyclopropyl (B3062369) aldehydes have been synthesized to study the reaction mechanism of aldehyde-deformylating oxygenase (ADO), an enzyme involved in cyanobacterial alkane biosynthesis. umich.eduumich.edu By analyzing the distribution of deuterium in the products, researchers can infer the nature of enzymatic intermediates and transition states.

Pharmacokinetic Studies: Deuterated compounds are widely used as internal standards in pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS). The near-identical chemical properties to the non-deuterated analyte ensure similar extraction and ionization efficiency, while the mass difference allows for clear differentiation, leading to highly accurate quantification. The enhanced metabolic stability of deuterated compounds can also be leveraged to improve the pharmacokinetic profiles of drugs. rsc.org

| Application Area | Utility of Deuterium Labeling | Example Research Focus |

| Metabolic Pathway Mapping | Tracing the fate of the cyclopropyl moiety. | Identifying novel metabolites of cyclopropyl-containing drugs. nih.gov |

| Enzyme Kinetics | Measuring kinetic isotope effects (KIE) to probe reaction mechanisms. nih.gov | Studying the mechanism of alcohol dehydrogenases or P450 enzymes. nih.gov |

| Pharmacokinetics (PK) | Serving as a stable, non-radioactive tracer for absorption, distribution, metabolism, and excretion (ADME) studies. | Quantifying drug levels in biological fluids with high precision. |

Investigation of Isotopic Perturbation in Hydrogen Bonding and Solvation Phenomena

The substitution of hydrogen with deuterium can subtly perturb the non-covalent interactions that govern molecular recognition and self-assembly, such as hydrogen bonds and solvation shells.

Detailed Research Findings:

Hydrogen Bond Analysis: The O-H bond in an alcohol is a classic hydrogen bond donor. Replacing the hydrogen atoms on the carbinol group, as in this compound, and observing the system in a deuterated solvent like D₂O, allows for detailed study of hydrogen bonding. Deuterium substitution can lead to observable changes in NMR chemical shifts, providing a method to investigate tautomeric equilibria and the symmetry of hydrogen bonds. mdpi.comnih.gov The difference in zero-point energy between a C-H and a C-D bond can shift chemical equilibria, an effect known as isotopic perturbation of equilibrium. mdpi.com

Solvent Isotope Effects: Studying enzymatic or chemical reactions in D₂O instead of H₂O reveals solvent isotope effects (SIEs). These effects provide insight into the roles of proton transfers in a reaction mechanism. nih.gov For alcohols, SIEs can help determine whether the hydroxyl proton is transferred in the rate-determining step of an oxidation reaction. nih.gov The physical properties of D₂O, such as its higher viscosity and different pKa values for ionizable groups, can also influence reaction rates and protein stability. nih.gov

Kinetic Isotope Effects (KIE): The primary KIE observed when a C-D bond is broken instead of a C-H bond provides powerful evidence for the transition state structure of a reaction. Studies on the degradation of molecules in D₂O versus H₂O have utilized the KIE to gain mechanistic insights into decomposition pathways. nih.gov For this compound, the deuterons on the carbinol carbon could be used to probe the mechanism of its oxidation or other reactions involving the cleavage of those C-D bonds.

Role of Deuterated Cyclopropylmoieties in Polymer and Material Science

While not a monomer itself, the introduction of deuterated cyclopropyl groups into functional molecules can impart unique properties relevant to materials science.

Detailed Research Findings:

Enhanced Material Stability: Deuterated polymers, where C-H bonds are replaced with C-D bonds, generally exhibit greater resistance to thermal and oxidative degradation. resolvemass.ca This increased stability stems from the higher energy required to break a C-D bond compared to a C-H bond. Incorporating moieties like deuterated cyclopropanol (B106826) into the side chains of polymers could enhance their functional lifespan in demanding applications.

Probes in Polymer Analysis: The unique vibrational frequency of the C-D bond makes it a useful spectroscopic marker in techniques like Raman and infrared spectroscopy. This allows for the study of polymer chain dynamics and conformation without the need for bulky fluorescent labels.

Advanced Functional Materials: Research into the synthesis of specifically deuterated molecules is ongoing. For example, methods to create trans-dual deuterated cyclopropanes are being developed for applications in medicinal chemistry and potentially materials science. rsc.org Such building blocks could be incorporated into larger systems, such as those exhibiting aggregation-induced emission (AIE), where subtle structural changes can have a large impact on photophysical properties. rsc.org

Development of Standard Reference Materials for Quantitative Spectroscopic and Chromatographic Analysis

The precision required in modern analytical chemistry necessitates the use of high-purity, well-characterized reference materials. Isotopically labeled compounds are the gold standard for quantitative analysis, particularly in mass spectrometry.

Detailed Research Findings:

Future Directions and Emerging Research Frontiers for Deuterated Cyclopropylmethanols

Integration with Automated Synthesis and Flow Chemistry for Labeled Compound Production

The synthesis of isotopically labeled compounds, while crucial for research, is often characterized by multi-step, small-scale procedures that can be time-consuming and resource-intensive. Automated synthesis and flow chemistry are emerging as powerful solutions to these challenges, offering enhanced efficiency, reproducibility, and safety. bohrium.comresearchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, allows for precise control over parameters such as temperature, pressure, and reaction time. bohrium.comsyrris.com This level of control is particularly advantageous for the synthesis of deuterated compounds, where maximizing yield and minimizing isotopic scrambling are paramount. The integration of automation with flow systems, creating "automated flow chemistry" platforms, enables the rapid optimization of reaction conditions and the generation of libraries of labeled compounds with minimal manual intervention. syrris.comlabmanager.com These systems can automatically vary reagent stoichiometry, residence time, and temperature to quickly identify the optimal conditions for the synthesis of a target molecule like Cyclopropyl-1-d1-methyl-d2 alcohol. syrris.com This approach not only accelerates the production of known labeled compounds but also facilitates the exploration of new synthetic routes that may be impractical using traditional batch methods. nih.gov

| Parameter | Traditional Batch Synthesis | Automated Flow Chemistry |

|---|---|---|

| Process Control | Limited; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. bohrium.com |

| Reproducibility | Variable; sensitive to human error and scale. | High; consistent product quality due to automation. bohrium.com |

| Safety | Higher risk when handling hazardous reagents or unstable intermediates at scale. | Enhanced; small reaction volumes minimize risk. bohrium.com |

| Optimization Speed | Slow; requires discrete, sequential experiments. | Rapid; automated systems can run numerous experiments sequentially. syrris.com |

| Scalability | Often requires re-optimization for scale-up. | More direct scalability by running the system for longer periods. syrris.com |

| Resource Efficiency | Can be wasteful, especially during optimization. | Reduced solvent and reagent consumption. bohrium.com |

Development of In Situ Spectroscopic Probes for Real-Time Mechanistic Monitoring

Understanding the intricate mechanisms of reactions involving deuterated cyclopropylmethanols is fundamental to interpreting kinetic isotope effects (KIEs) and reaction outcomes. Traditional "off-line" analytical methods like GC or HPLC require quenching the reaction and taking a sample, which can be slow and may not capture short-lived, unstable intermediates. ou.edu In situ spectroscopic probes offer a powerful alternative, enabling the real-time observation of a reaction as it happens. mt.com

Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV/vis spectroscopy can be directly inserted into a reaction vessel to monitor the concentration of reactants, products, and intermediates in real time. ou.eduacs.org

ATR-IR Spectroscopy is highly effective for tracking changes in functional groups, providing a "molecular fingerprint" of the reaction mixture over time. acs.org

Raman Spectroscopy is complementary to IR, particularly useful for observing non-polar bonds and for reactions in aqueous media.

UV/vis Spectroscopy can monitor the evolution of chromophoric species.

By combining these techniques, researchers can gain unprecedented insight into reaction kinetics and mechanisms. ou.edu For a reaction involving this compound, in situ probes could directly observe the cleavage of C-D or O-H bonds and identify transient intermediates, providing direct evidence to support or refute proposed mechanistic pathways. nih.gov

| Spectroscopic Probe | Information Provided | Application in Deuterated Compound Research |

|---|---|---|

| ATR-IR | Real-time concentration profiles of species with IR-active functional groups. mt.com | Monitoring C-H vs. C-D bond vibrations to track isotopic exchange or cleavage. |

| Raman | Tracks symmetric vibrations and non-polar bonds; excellent for aqueous systems. ou.edu | Observing changes in the cyclopropyl (B3062369) ring structure or other symmetric moieties. |

| In Situ NMR | Provides detailed structural information on species in solution. | Unambiguous identification of intermediates and products without isolation. |

| UV/vis | Monitors the formation and decay of species with electronic transitions. ou.edu | Detecting conjugated intermediates or colored byproducts. |

Expansion into Novel Deuterated Cyclopropyl-Based Scaffolds for Fundamental Research

The cyclopropyl group is a valuable scaffold in medicinal chemistry and materials science, prized for its unique conformational rigidity and electronic properties. Introducing deuterium (B1214612) at specific positions on this scaffold creates a powerful tool for fundamental research. Beyond its use in KIE studies, deuteration can subtly alter molecular properties, providing a unique method for probing molecular interactions.

Future research will likely focus on creating novel, strategically deuterated cyclopropyl-based scaffolds to investigate fundamental biological and chemical processes. For instance, incorporating deuterated cyclopropyl groups into drug candidates can be used to study drug-receptor interactions with high precision. The altered vibrational frequencies of C-D bonds can serve as a probe in vibrational spectroscopy studies of binding sites. Furthermore, the known effect of deuteration on metabolic stability can be systematically explored by creating a panel of cyclopropyl-containing compounds with deuterium at different positions, allowing for a detailed mapping of metabolic "hot spots." This approach moves beyond using single molecules like this compound for one-off mechanistic studies and toward the use of families of deuterated scaffolds for systematic investigation. nih.govnih.gov

Application of Machine Learning and Artificial Intelligence in Predicting Isotope Effects and Reaction Outcomes

The theoretical prediction of kinetic isotope effects is a computationally intensive task that is essential for validating experimentally observed reaction mechanisms. digitellinc.com As reaction systems become more complex, classical computational approaches can struggle to provide accurate predictions in a timely manner. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field.

Researchers are developing ML models trained on large datasets of experimental and calculated reaction data to predict KIEs and other reaction outcomes with remarkable speed and accuracy. digitellinc.com These models can learn the complex relationships between molecular structure and reactivity, allowing them to predict the KIE for a reaction involving a new deuterated compound without the need for expensive quantum mechanical calculations from scratch. This is particularly valuable for complex reactions where quantum effects like tunneling may play a significant role. digitellinc.comwikipedia.org For instance, an ML model could be trained to predict how deuteration at the C1 and methyl positions of cyclopropylmethanol (B32771), as in this compound, will affect the rate of a specific oxidation or rearrangement reaction. This predictive power accelerates the cycle of hypothesis, testing, and refinement in mechanistic chemistry. rsc.org

| Step | Description | Key Objective |

|---|---|---|

| 1. Data Collection | Assemble a large dataset of reactions with known experimental and/or calculated KIEs. | Create a robust training set for the model. |

| 2. Feature Engineering | Convert molecules into numerical representations (descriptors) that capture structural and electronic features. | Enable the ML algorithm to "understand" the chemistry. |

| 3. Model Training | Use an algorithm (e.g., neural network, gradient boosting) to learn the mapping from molecular features to KIE values. digitellinc.com | Develop a predictive model that recognizes patterns. |

| 4. Model Validation | Test the model's predictive accuracy on a separate dataset of reactions it has not seen before. | Ensure the model is generalizable and not just "memorizing" the training data. |

| 5. Prediction | Input the structure of this compound and reaction partners to predict the KIE for a new reaction. | Rapidly generate hypotheses for experimental validation. digitellinc.com |

Q & A

Basic: What are the optimal synthetic conditions for achieving high isotopic purity in Cyclopropyl-1-d1-methyl-d2 alcohol?

Answer:

Synthesis of this compound requires precise control of reaction parameters. Key steps include:

- Deuterium Incorporation : Use deuterated reagents (e.g., D₂O or deuterated cyclopropane precursors) to ensure selective isotopic substitution at the 1-d1 and methyl-d2 positions .

- Temperature and pH : Maintain low temperatures (0–5°C) and neutral pH to minimize undesired side reactions, such as proton-deuterium exchange .

- Solvent Selection : Polar aprotic solvents (e.g., deuterated dichloromethane) enhance reaction efficiency while preserving isotopic integrity .

- Purification : Post-synthesis, employ column chromatography with deuterated solvents and verify purity via mass spectrometry (MS) and ¹H/²H NMR to confirm isotopic labeling (>98 atom% D) .

Basic: Which analytical techniques are most reliable for verifying the isotopic purity of this compound?

Answer:

Isotopic purity is critical for research reproducibility. Recommended methods include:

- Nuclear Magnetic Resonance (NMR) : ²H NMR quantifies deuterium incorporation by distinguishing CD₂ and CD groups from CH₃/CH₂ signals. ¹H NMR detects residual non-deuterated impurities .

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., m/z 75.12 for the deuterated form) and fragments to confirm isotopic distribution .

- Gas Chromatography with Flame Ionization Detection (GC-FID) : Coupled with deuterated internal standards, GC-FID ensures quantitative analysis of isotopic ratios .

Advanced: How can the kinetic isotope effect (KIE) of this compound be leveraged to study reaction mechanisms?

Answer:

Deuterium substitution alters reaction kinetics due to bond strength differences (C-D vs. C-H). Methodological approaches include:

- Comparative Kinetic Studies : Perform parallel reactions with deuterated and non-deuterated analogs. Measure rate constants (k) to calculate KIE (k_H/k_D), which provides insights into rate-determining steps (e.g., C-H bond cleavage in cyclopropane ring opening) .

- Computational Modeling : Pair experimental KIE data with density functional theory (DFT) simulations to map transition states and validate mechanistic pathways .

- Isotopic Tracer Experiments : Use this compound in metabolic studies to track deuterium retention in reaction products via LC-MS .

Advanced: What experimental strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

Answer:

Discrepancies in stability studies often arise from uncontrolled variables. To address this:

- Controlled Stability Testing : Store samples under inert atmospheres (N₂/Ar) at –20°C and monitor degradation via periodic NMR/MS analysis. Compare results across independent labs to identify environmental factors (e.g., humidity, light exposure) .

- Inter-Laboratory Validation : Use standardized protocols (e.g., ISO/IEC 17025) for sample handling and analysis. Share reference materials between labs to calibrate instruments and reduce methodological variability .

- Meta-Analysis : Systematically review published stability data using tools like PRISMA to identify trends and outliers, then design follow-up experiments to test hypotheses (e.g., pH-dependent decomposition) .

Advanced: How can this compound be applied in metabolic tracing to elucidate biosynthetic pathways?

Answer:

Deuterium labeling enables precise tracking of metabolic intermediates. Key steps include:

- In Vivo/In Vitro Dosing : Administer the compound to model organisms (e.g., rodents or microbial cultures) and extract metabolites at timed intervals. Use LC-HRMS to detect deuterium-enriched fragments, identifying downstream products .

- Isotope Ratio Mass Spectrometry (IRMS) : Quantify ²H enrichment in metabolites to distinguish endogenous vs. exogenous pathways .

- Data Integration : Combine tracer data with genome-scale metabolic models (GEMs) to map flux distributions and identify rate-limiting enzymatic steps .

Basic: What precautions are necessary to prevent isotopic exchange during storage of this compound?

Answer:

Deuterium loss via proton exchange compromises experimental validity. Mitigation strategies include:

- Storage Conditions : Use airtight, amber vials under inert gas (argon) at –20°C to minimize exposure to moisture and light .

- Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) during storage; use deuterated solvents (e.g., DMSO-d₆) for dissolution .

- Quality Control : Regularly re-analyze stored samples via ²H NMR to confirm isotopic integrity over time .

Advanced: How does deuterium labeling in this compound enhance structural elucidation in complex matrices?

Answer:

Deuterium serves as a non-perturbing tracer in heterogeneous systems:

- NMR Signal Assignment : In mixtures, ²H decoupling simplifies ¹H NMR spectra by suppressing signals from deuterated regions, aiding in structural identification of co-existing analytes .

- Isotopic Dilution Assays : Spike deuterated alcohol into biological samples (e.g., plasma) as an internal standard for quantitative MS, correcting for matrix effects and ionization efficiency .

- Crystallography : Deuteration improves crystal quality in X-ray diffraction studies by reducing hydrogen’s incoherent scattering, enhancing resolution of the cyclopropane ring structure .

Notes on Evidence Usage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.